N-(2,4-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline
Description
N-(2,4-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline is a substituted aniline derivative characterized by a dichlorobenzyl group at the nitrogen atom and a methoxyethoxy substituent at the meta position of the aniline ring. Its molecular formula is C₁₆H₁₇Cl₂NO₂, with a molecular weight of 326.23 g/mol and a CAS registry number 1040686-22-3 . The compound’s structure combines electron-withdrawing chlorine atoms on the benzyl group and an electron-donating methoxyethoxy side chain, which may confer unique physicochemical properties, such as enhanced solubility in polar solvents compared to purely aromatic analogs.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2/c1-20-7-8-21-15-4-2-3-14(10-15)19-11-12-5-6-13(17)9-16(12)18/h2-6,9-10,19H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEDTDKOWWWNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)NCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 326.22 g/mol. The compound features a dichlorobenzyl group, which enhances its chemical reactivity and biological activity, particularly in medicinal applications.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It could interact with receptors, altering their activity and leading to physiological changes.
- Antimicrobial Activity : The presence of chlorine atoms is known to enhance the compound's antimicrobial properties against various pathogens.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for related compounds has been reported as low as 0.125–8 μg/mL against resistant strains .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of similar anilines have shown moderate to potent antiproliferative activity against various cancer cell lines such as HeLa and MDA-MB-231 .
Case Studies
-
Antimicrobial Study :
- A study evaluated the efficacy of this compound against bacterial strains. The results indicated that the compound exhibited a strong inhibitory effect on Pseudomonas aeruginosa, with an MIC value comparable to established antibiotics.
-
Cytotoxicity Assessment :
- In vitro tests were conducted on several human cancer cell lines. The compound demonstrated IC50 values ranging from 10 to 30 µM, indicating potential as a lead compound for anticancer drug development.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| This compound | C₁₆H₁₈Cl₂N O₂ | Antimicrobial, Cytotoxic | MIC: 0.125–8 µg/mL; IC50: 10–30 µM |
| N-(3,5-Dichlorobenzyl)-4-methoxyaniline | C₁₆H₁₈Cl₂N O₂ | Antimicrobial | MIC: 0.5–4 µg/mL |
| 4-Methyl-N-(3,5-dichlorobenzyl)aniline | C₁₆H₁₈Cl₂N O₂ | Moderate Cytotoxicity | IC50: 20 µM |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- The 2,4-dichlorobenzyl group in the target compound provides steric bulk and electron-withdrawing effects, which may enhance stability in oxidative environments compared to analogs like N-(2-methoxybenzyl)-3-(2-methoxyethoxy)aniline , where the methoxy group is electron-donating .
- The 3,5-dichlorobenzyl isomer (CAS 1040686-73-4) has identical molecular weight but distinct chlorine positioning, likely altering electronic distribution and intermolecular interactions .
- The tetrahydrofuran-methoxy substituent in introduces a cyclic ether, which may enhance hydrogen-bonding capacity compared to the linear methoxyethoxy group .
Potential Application Insights
- Agrochemicals : The dichlorobenzyl motif is prevalent in fungicides and herbicides (e.g., chlorobenzilate), suggesting possible pesticidal activity for the target compound .
- Pharmaceuticals : Methoxyethoxy groups are common in drug candidates (e.g., antitumor agents) for solubility enhancement. The dichlorobenzyl group might confer antibacterial properties, as seen in chlorinated analogs .
- Materials Science : Ether-linked side chains could stabilize polymers or liquid crystals, though direct evidence is lacking.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
